molecular formula C16H19N3O5S2 B2862421 N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851780-94-4

N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2862421
CAS RN: 851780-94-4
M. Wt: 397.46
InChI Key: LASSMRAWHIDRFD-UHFFFAOYSA-N
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Description

The compound “N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, a sulfonamide group, and an ethylsulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and pyrazole rings, the introduction of the ethylsulfonyl group, and finally the coupling with the phenylmethanesulfonamide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, which are five-membered rings with heteroatoms (oxygen in the case of furan, and nitrogen in the case of pyrazole). The ethylsulfonyl group would be attached to one of the carbon atoms of the pyrazole ring, and the phenylmethanesulfonamide would be attached to another carbon atom of the same ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The pyrazole ring can also participate in various reactions, especially at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of the various functional groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Anticancer Research

EU-0059439: has shown potential in anticancer research, particularly in the synthesis of compounds with activity against human liver carcinoma cells (HepG-2) and human normal retina pigmented epithelium cells (RPE-1) . The compound’s structure, which includes a furan moiety and a pyrazole ring, may be conducive to the synthesis of new molecules with significant anticancer properties.

Neutron Capture Therapy (NCT)

Boron-containing compounds are essential for NCT, a targeted cancer treatment. While EU-0059439 does not contain boron, its stability and reactivity could inform the synthesis of boron-carriers suitable for NCT, aiding in the design of new therapeutic agents .

Organic Synthesis and Rearrangements

The compound can undergo various organic reactions, including imine-imine rearrangement, which is useful in the synthesis of more stable and functionalized molecules. This property is crucial for creating new organic compounds with desired properties .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s a drug, it would depend on the biological target of the drug. The presence of the sulfonamide group suggests it might have some biological activity, as many drugs (such as certain antibiotics) contain this group .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, handling should be done with appropriate safety precautions. If it’s a drug, there could be side effects or toxicities associated with its use .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a drug, future research could involve further testing of its efficacy and safety, possibly followed by clinical trials. If it’s a chemical intermediate, future research could involve finding new synthetic routes or applications .

properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c1-3-26(22,23)19-15(16-5-4-10-24-16)11-14(17-19)12-6-8-13(9-7-12)18-25(2,20)21/h4-10,15,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASSMRAWHIDRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

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